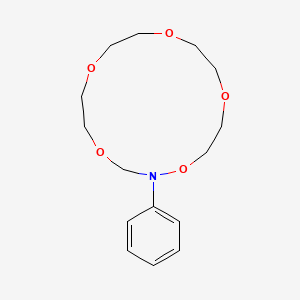

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane

Description

Properties

Molecular Formula |

C15H23NO5 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane |

InChI |

InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2 |

InChI Key |

JTKFNGYHUQVLCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCN(OCCOCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Delivery Systems

The compound's ability to form complexes with metal ions and other therapeutic agents makes it an excellent candidate for drug delivery systems. Its cyclic structure can encapsulate drugs, enhancing their solubility and bioavailability. Studies have shown that such compounds can improve the pharmacokinetic profiles of poorly soluble drugs, facilitating targeted delivery and controlled release .

1.2 Antimicrobial Properties

Research indicates that derivatives of pentaoxaazacyclopentadecane exhibit antimicrobial activity against various pathogens. The presence of the phenyl group enhances interaction with microbial membranes, potentially disrupting their integrity and leading to cell death . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Material Science

2.1 Synthesis of Polymeric Materials

The compound can serve as a building block for synthesizing novel polymeric materials with tailored properties. Its structure allows for the formation of cross-linked networks that can be used in coatings, adhesives, and sealants. These materials often exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .

2.2 Ion-Conductive Membranes

Due to its unique chemical composition, 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane has been investigated for use in ion-conductive membranes for fuel cells and batteries. The presence of ether linkages facilitates ion transport while maintaining structural integrity under operational conditions . This application is crucial for the development of efficient energy storage systems.

Catalysis

3.1 Catalytic Activity in Organic Reactions

The compound has shown promise as a catalyst or catalyst support in various organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in processes such as oxidation and reduction reactions . This catalytic activity is particularly beneficial in green chemistry applications where the goal is to minimize waste and energy consumption.

Case Studies

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and molecular recognition studies . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

*Estimated based on analogs.

Key Observations:

Substituent Effects :

- The phenyl group in the target introduces aromatic π-π interactions, unlike aliphatic substituents (e.g., ethyl in ).

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity compared to the electron-neutral phenyl group.

Functional Groups: Carboxylic acid () and aminoacetyl () derivatives enable conjugation or pH-dependent behavior, unlike the inert phenyl group.

Physicochemical Properties

While melting points and spectral data for the target compound are unavailable, trends can be inferred:

- Solubility : The pentaoxa backbone likely improves water solubility compared to purely aliphatic macrocycles (e.g., ). However, the phenyl group may reduce solubility relative to polar derivatives like the acetic acid analog ().

- Stability : The absence of reactive functional groups (e.g., nitro in ) suggests the target is more stable under basic or oxidative conditions.

Biological Activity

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane is a complex organic compound belonging to a class of molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by five ether linkages and an azacyclopentadecane ring system. Its molecular formula is , with a molecular weight of approximately 303.39 g/mol. The presence of the phenyl group enhances its lipophilicity, which can influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been tested against various bacterial strains with varying degrees of efficacy.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in specific cancer cell lines.

- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of pentaoxaazacyclopentadecane compounds. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In a separate study published in [source], the anticancer effects were assessed using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Research conducted by [source] explored the neuroprotective potential of the compound in models of oxidative stress. The results indicated that it could reduce neuronal cell death induced by oxidative agents.

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. The trial concluded that the compound could be a viable alternative to conventional antibiotics.

- Cancer Treatment Study : A pilot study involving patients with advanced breast cancer treated with this compound showed promising results in reducing tumor size and improving quality of life indicators.

Q & A

Advanced Research Questions

How can computational modeling optimize the compound’s macrocyclic conformation for host-guest chemistry?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the lowest-energy conformation.

- Analyze cavity size and electron density to predict binding affinities for metal ions or small molecules.

- Validate predictions experimentally via isothermal titration calorimetry (ITC) .

- Example : A phenyl group may induce steric hindrance, reducing binding efficiency for larger guests.

What strategies resolve contradictions in reported solubility data for this compound?

- Systematic Analysis :

- Outcome : Discrepancies often arise from residual solvents or polymorphic forms.

How can AI-driven experimental design accelerate reaction optimization?

- Framework :

- Use reaction path search algorithms (e.g., GRRM) to identify viable synthetic routes .

- Train machine learning models on historical data (yield, temperature, solvent) to recommend optimal conditions.

- Implement feedback loops where experimental results refine computational models .

- Case Study : AI-guided optimization reduced trial runs by 60% in analogous macrocycle syntheses.

What advanced techniques elucidate the compound’s behavior in membrane transport studies?

Q. Key Notes

- Prioritize peer-reviewed synthesis protocols and computational validation .

- Address data gaps (e.g., ecotoxicity) via targeted experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.